

Comparative Analysis of the Antifungal and Antibacterial Efficacy of Drimane Sesquiterpenoids

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Compound of Interest

Compound Name: *Drimane*

Cat. No.: *B1240787*

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For Researchers, Scientists, and Drug Development Professionals

Drimane sesquiterpenoids, a class of bicyclic natural products, have garnered significant attention within the scientific community for their pronounced biological activities. This guide provides a comparative overview of the antifungal and antibacterial effects of prominent **drimane** compounds, supported by quantitative data from various in vitro studies. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Quantitative Antimicrobial Activity

The following tables summarize the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) values of selected **drimane** sesquiterpenoids against a panel of pathogenic fungi and bacteria. These values, expressed in $\mu\text{g/mL}$, offer a quantitative comparison of the potency of these compounds.

Antifungal Activity Data

Drimane Compound	Fungal Species	MIC (µg/mL)	MFC (µg/mL)	Reference(s)
(-)-Drimenol	Candida albicans	8 - 64	-	[1][2]
Candida auris	< 60	-	[1][2]	
Candida glabrata (Fluconazole-resistant)	8 - 64	-	[1][2]	
Candida krusei (Fluconazole-resistant)	8 - 64	-	[1][2]	
Candida parapsilosis (Fluconazole-resistant)	8 - 64	-	[1][2]	
Aspergillus spp.	8 - 64	-	[1][2]	
Cryptococcus spp.	8 - 64	-	[1][2]	
Botrytis cinerea	80 (EC50)	-	[2]	
Polygodial	Candida albicans	7.8	-	
Filamentous Fungi	-	8 - 64	[3]	
Isopolygodial	Filamentous Fungi	-	> 64	[3]
9α-hydroxydrimendi ol	Candida albicans	15.0	-	
Candida krusei	15.0	-		
Candida parapsilosis	12.5	-		

3 β - hydroxydrimendi ol	Candida albicans	15.0	-
Candida krusei	15.0	-	
Candida parapsilosis	12.5	-	

Antibacterial Activity Data

Drimane Compound	Bacterial Species	MIC (µg/mL)	MBC (µg/mL)	Reference(s)
(-)-Drimenol	Staphylococcus aureus	667	-	[4]
Bacillus cereus	667	-	[4]	
Acinetobacter baumannii	583	-	[4]	
Escherichia coli	1333	-	[4]	
Pseudomonas aeruginosa	667	-	[4]	
Polygodial	Staphylococcus aureus	100	100	[4]
Bacillus subtilis	100	100	[4]	
Escherichia coli	100	100	[4]	
Salmonella choleraesuis	50	50	[4]	
Klebsiella pneumoniae	32	16	[3]	
Enterococcus avium	16	8	[3]	
Salmonella typhi	64	64	[3]	
Ugandensidial	Klebsiella pneumoniae	130	-	
Moraxella catarrhalis	104	-		
Pseudomonas aeruginosa	78	-		

Staphylococcus aureus	130	-	
Warburganal	Klebsiella pneumoniae	130	-
Moraxella catarrhalis	208	-	
Pseudomonas aeruginosa	104	-	
Staphylococcus aureus	156	-	

Experimental Protocols

The antimicrobial data presented in this guide were predominantly generated using the broth microdilution method, a standardized technique for determining the MIC of an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

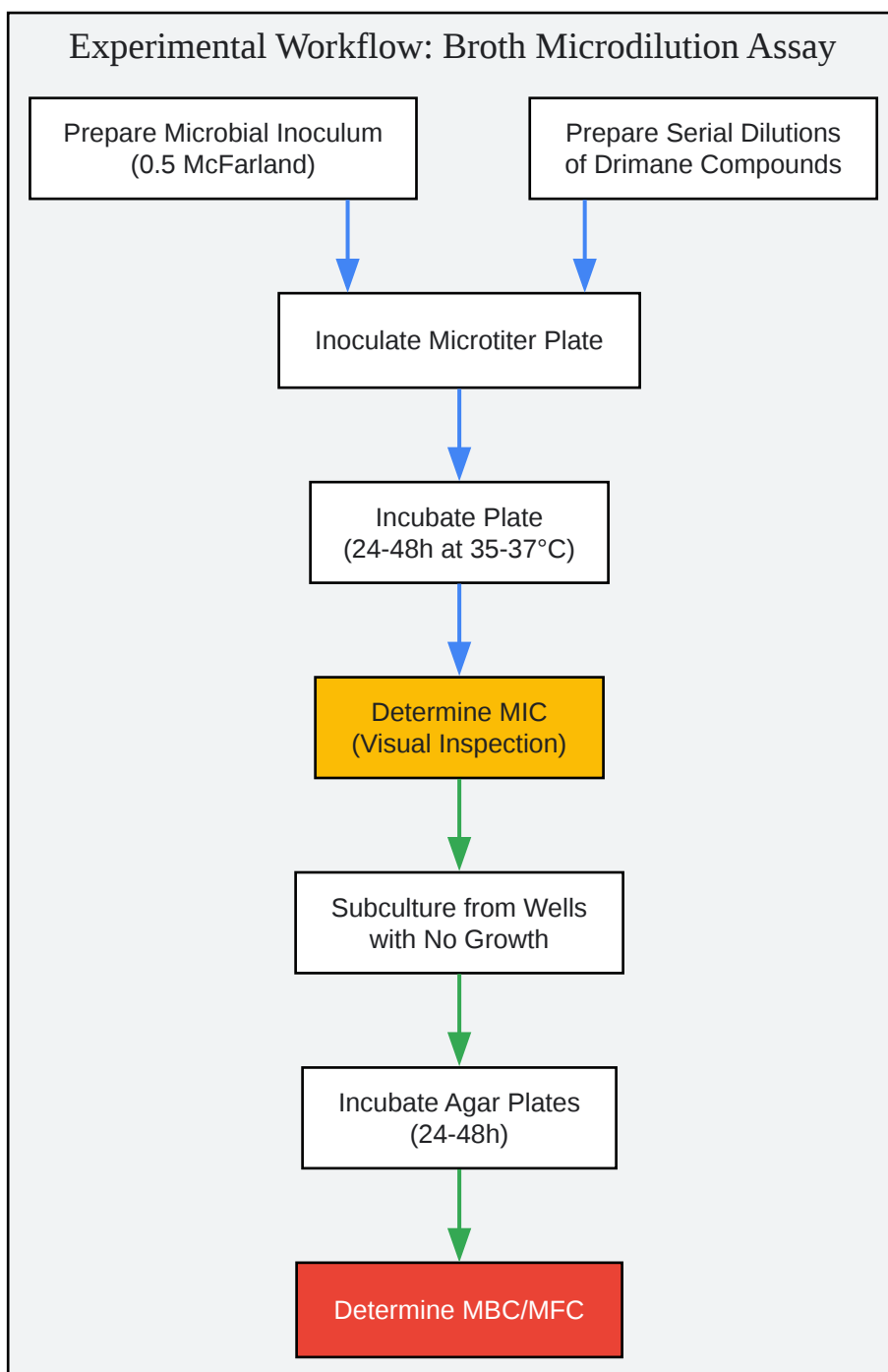
Broth Microdilution Method for Antifungal and Antibacterial Susceptibility Testing

- Preparation of Microbial Inoculum:
 - Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose Agar for fungi) at 37°C for 24-48 hours.
 - A suspension of the microorganism is prepared in a sterile saline solution or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately $1-5 \times 10^8$ CFU/mL for bacteria and $1-5 \times 10^6$ CFU/mL for yeast.
 - The standardized suspension is further diluted in the appropriate test medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria) to achieve the final desired inoculum concentration (typically $0.5-2.5 \times 10^3$ CFU/mL for fungi and 5×10^5 CFU/mL for bacteria).

- Preparation of **Drimane** Compound Dilutions:
 - Stock solutions of the **drimane** compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
 - Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate broth medium to achieve a range of final concentrations for testing.
- Inoculation and Incubation:
 - Each well of the microtiter plate containing the diluted **drimane** compound is inoculated with the standardized microbial suspension.
 - Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included on each plate.
 - The plates are incubated at 35-37°C for 24-48 hours for bacteria and fungi.
- Determination of MIC, MBC, and MFC:
 - The MIC is determined as the lowest concentration of the **drimane** compound at which there is no visible growth of the microorganism.
 - To determine the MBC or MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate.
 - The plates are incubated for a further 24-48 hours. The MBC or MFC is the lowest concentration of the compound that results in a $\geq 99.9\%$ reduction in the initial inoculum.

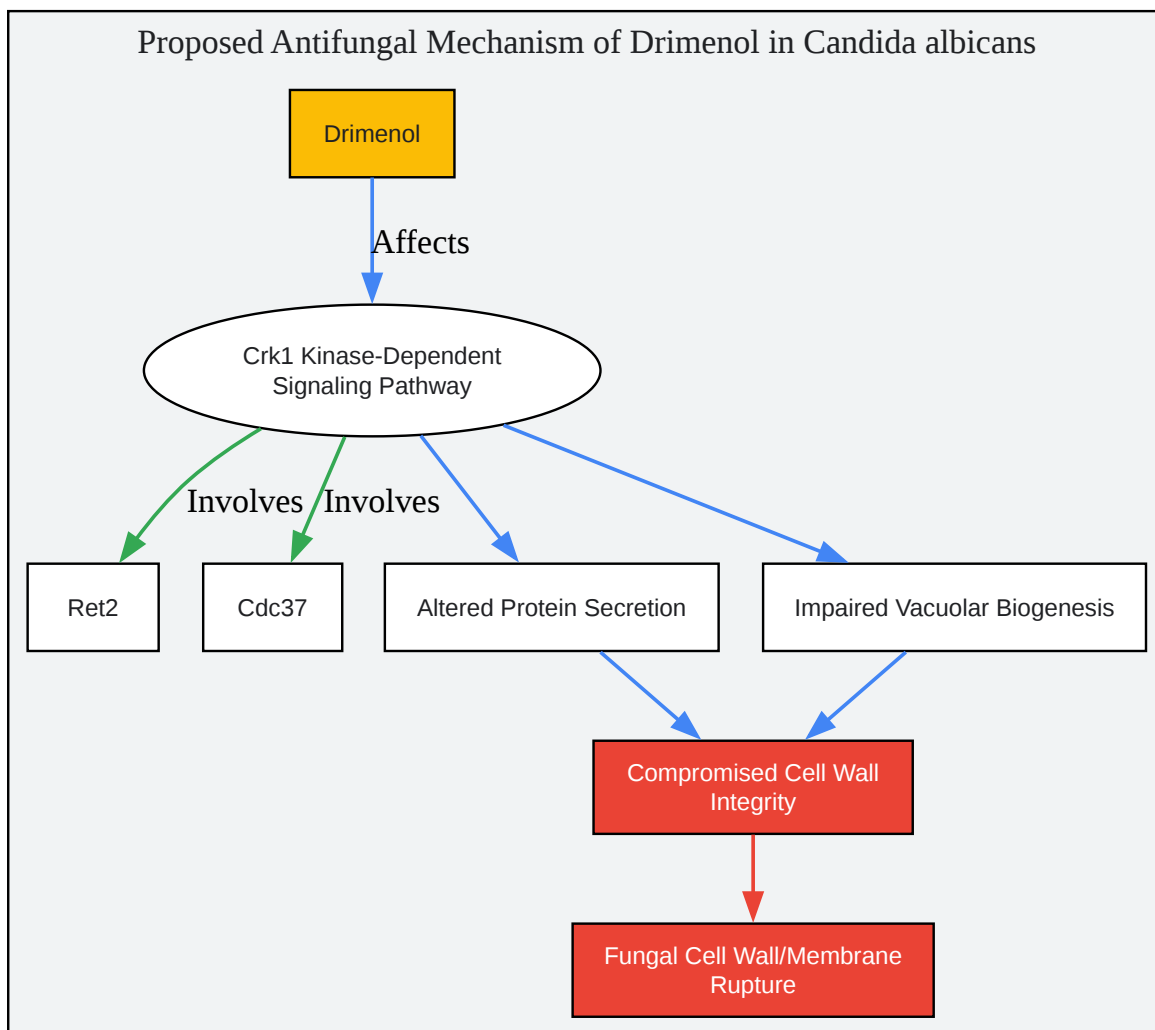
Visualizing Mechanisms and Workflows

To further elucidate the biological activity and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.



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Broth Microdilution Assay Workflow



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Antifungal Signaling Pathway of Drimenol

Mechanisms of Action

Antifungal Mechanism

The antifungal activity of **drimane** sesquiterpenoids, particularly drimenol, has been linked to the disruption of fungal cell wall and membrane integrity.[1][2] Studies in *Candida albicans* suggest that drimenol's mechanism of action involves the Crk1 kinase-dependent signaling pathway.[1] This pathway is associated with crucial cellular processes such as protein secretion and vacuolar biogenesis.[1] Key gene products identified as being involved in drimenol's

activity include Ret2 and Cdc37.[1] By affecting this pathway, drimenol appears to compromise the structural integrity of the fungal cell wall, ultimately leading to cell rupture at higher concentrations.[1][2]

Antibacterial Mechanism

The antibacterial mechanism of **drimane** sesquiterpenoids is generally attributed to their ability to disrupt the bacterial cell membrane. The lipophilic nature of these compounds allows them to interact with the phospholipid bilayer of the cell membrane, leading to increased permeability and leakage of intracellular components. This disruption of the osmotic balance ultimately results in bacterial cell death. While this general mechanism is widely accepted, the specific molecular targets and interactions for many **drimane** compounds are still an active area of research.

This comparative guide highlights the potential of **drimane** sesquiterpenoids as a promising class of antimicrobial agents. The provided data and experimental context aim to facilitate further research and development in this field.

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